HDAC1 Inhibitory Potency: 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide vs. Closest Structural Analogs
In a head-to-head comparative fluorescence assay using the substrate Ac-Lys-Tyr-Lys(Ac)-AMC under identical experimental conditions, 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (target compound) demonstrated an IC50 of 20 nM against recombinant human HDAC1. Its closest structural analog, CFH409-A (CHEMBL3287269), which retains the isoquinolin-6-yl acetamide core but possesses different substitution on the phenyl ring, exhibited an IC50 of 188 nM against HDAC1 in the same assay system [1]. This represents a 9.4-fold difference in potency, directly attributable to the 3-cyanophenyl substitution pattern present in the target compound but absent in CFH409-A.
| Evidence Dimension | HDAC1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | CFH409-A (CHEMBL3287269): 188 nM |
| Quantified Difference | 9.4-fold greater potency for target compound |
| Conditions | Inhibition of recombinant human HDAC1 using Ac-Lys-Tyr-Lys(epsilon-acetyl)-AMC as substrate, 24-hour incubation, fluorescence detection |
Why This Matters
This 9.4-fold potency advantage directly translates to lower compound consumption in enzymatic assays and higher signal-to-noise ratios, reducing procurement volume requirements for HDAC1-targeted screening campaigns.
- [1] BindingDB. BDBM50020908 (CHEMBL3287266): HDAC1 IC50 = 20 nM, 22 nM; HDAC3 IC50 = 106 nM. Also BDBM50020911 (CHEMBL3287269, CFH409-A): HDAC1 IC50 = 188 nM. US Patent 9216962. View Source
